(E)-butyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
Description
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Properties
IUPAC Name |
butyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-2-3-9-21-14(18)7-4-8-17-15(19)13(23-16(17)22)11-12-6-5-10-20-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWHASOFWEUBZ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of furan, which is known to have a wide range of biological and pharmacological properties. .
Mode of Action
It is known that furan derivatives can interact with various biological targets due to their unique chemical structure. .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes. .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects. .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the activity of this compound. .
Biological Activity
The compound (E)-butyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolidinone core linked to a furan moiety. Its chemical formula is , with a molecular weight of approximately 394 g/mol. The unique structural attributes contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that synthesized thiazolidinone derivatives demonstrated antibacterial activity against eight bacterial species, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
Compounds containing thiazolidinone structures have also been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, derivatives similar to this compound have shown promising results in reducing inflammation in animal models .
Anticancer Potential
The anticancer properties of thiazolidinones are another area of interest. Studies have indicated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity .
Case Studies
- Antimicrobial Efficacy : A recent study synthesized several thiazolidinone derivatives and tested their antimicrobial activity. The results showed that compounds similar to This compound significantly inhibited bacterial growth, outperforming standard antibiotics in some cases .
- Anti-inflammatory Mechanism : In a controlled experiment, a derivative was administered to animal models with induced inflammation. The results indicated a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The findings revealed that these compounds could inhibit cell growth effectively, with specific focus on mechanisms involving apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
